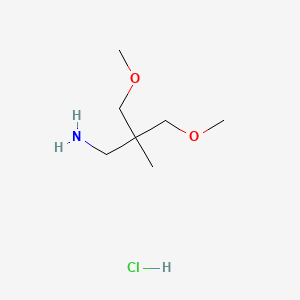
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride is an organic compound with a complex structure that includes an aminomethyl group, two methoxy groups, and a methyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable amine with a halogenated precursor, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenated compounds for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Aminomethyl propanol: An alkanolamine with similar structural features.
2-Amino-2-methyl-1-propanol: Another compound with an aminomethyl group and a propane backbone.
Uniqueness
2-(Aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride is unique due to the presence of two methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H18ClNO2 |
|---|---|
Poids moléculaire |
183.67 g/mol |
Nom IUPAC |
3-methoxy-2-(methoxymethyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO2.ClH/c1-7(4-8,5-9-2)6-10-3;/h4-6,8H2,1-3H3;1H |
Clé InChI |
ABRSYOQONCIZRB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(COC)COC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















